molecular formula C10H9N3O2S B8794186 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE

3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE

Cat. No.: B8794186
M. Wt: 235.26 g/mol
InChI Key: FXDAEWOXEHMLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE is an organic compound that belongs to the class of pyridine derivatives It features a nitro group at the third position of the pyridine ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE typically involves the reaction of 3-nitropyridine with thiophen-2-ylmethylamine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution on the 3-nitropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The thiophen-2-ylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution can lead to various substituted pyridines.

    Coupled Products: Coupling reactions yield biaryl or heteroaryl compounds.

Scientific Research Applications

3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group can enhance the compound’s binding affinity to specific molecular targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine: Similar structure with an iodine atom instead of a nitro group.

    N-(thiophen-2-ylmethyl)pyridin-3-amine: Similar structure with the thiophen-2-ylmethyl group attached to a different position on the pyridine ring.

    3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure with a pyrimidin-5-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

3-NITRO-N-[(THIOPHEN-2-YL)METHYL]PYRIDIN-2-AMINE is unique due to the presence of both a nitro group and a thiophen-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

3-nitro-N-(thiophen-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H9N3O2S/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12)

InChI Key

FXDAEWOXEHMLTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 180.0 parts of 2-chloro-3-nitropyridine, 122.0 parts of 2-thiophenemethanamine, 191.0 parts of sodium carbonate, 1 part of potassium iodide and 810 parts of N,N-dimethylacetamide was stirred for 1.50 hour at 100° C. The reaction mixture was poured into a lot of water (about 4000 parts). The whole was stirred overnight at room temperature. The precipitated product was filtered off and dried in vacuo at 40° C., yielding 251.5 parts of 3-nitro-N-(2-thienylmethyl)-2-pyridinamine; mp. 100° C. (interm. 1).
[Compound]
Name
180.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.